molecular formula C7H10O2 B3056506 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE CAS No. 71948-69-1

2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE

Cat. No.: B3056506
CAS No.: 71948-69-1
M. Wt: 126.15 g/mol
InChI Key: LGKAIVGCHXBWHW-UHFFFAOYSA-N
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Description

2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE is an organic compound characterized by a dioxolane ring substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE typically involves the reaction of but-3-yn-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The pathways involved often include the formation of reactive intermediates, such as carbocations or carbanions, which then undergo further transformations .

Comparison with Similar Compounds

Uniqueness: 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE is unique due to its combination of a dioxolane ring and an alkyne group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

71948-69-1

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-but-3-ynyl-1,3-dioxolane

InChI

InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h1,7H,3-6H2

InChI Key

LGKAIVGCHXBWHW-UHFFFAOYSA-N

SMILES

C#CCCC1OCCO1

Canonical SMILES

C#CCCC1OCCO1

Origin of Product

United States

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